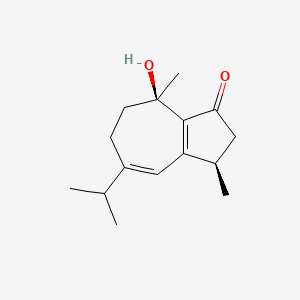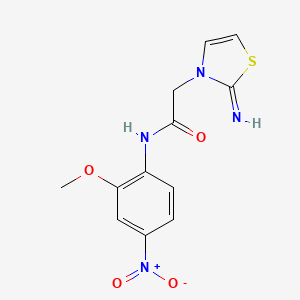
2-(2-imino-3-thiazolyl)-N-(2-methoxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-3-thiazolyl)-N-(2-methoxy-4-nitrophenyl)acetamide is an aromatic ether and a C-nitro compound.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
- Studies on structurally related compounds such as N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide have shown potential in carcinogenicity research. For instance, it was found to induce lymphocytic leukemia and forestomach tumors in mice, providing insights into structure-activity relationships and organ specificity in cancer research (Cohen, Lower, Ertürk, & Bryan, 1973).
Synthesis and Chemical Properties
- The compound's derivatives are key in synthesizing important intermediates for various applications. For example, its related compound, N-(3-Amino-4-methoxyphenyl)acetamide, is vital in producing azo disperse dyes, showcasing the compound's role in industrial chemistry (Zhang Qun-feng, 2008).
Antioxidant and Anti-inflammatory Potential
- Novel derivatives like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating the compound's potential in pharmaceutical research (Koppireddi et al., 2013).
Intermediate in Pharmaceutical Synthesis
- It has been used in the synthesis of intermediates for drugs like cefixime, demonstrating its significance in the development of new pharmaceuticals (Liu Qian-chun, 2010).
Antibacterial and Antifungal Research
- Derivatives of this compound have shown significant activity against bacterial and fungal strains like Salmonella typhi, contributing to the development of new antimicrobial agents (Salama, 2020).
Anticonvulsant Activity
- Research into its derivatives has also revealed their potential in treating seizures, highlighting its role in neurological disorder treatments (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Material Science and Polymer Research
- It has been used in synthesizing AB-type monomers for polybenzimidazoles, showing its applications in advanced material science (Begunov & Valyaeva, 2015).
Propiedades
Nombre del producto |
2-(2-imino-3-thiazolyl)-N-(2-methoxy-4-nitrophenyl)acetamide |
|---|---|
Fórmula molecular |
C12H12N4O4S |
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-thiazol-3-yl)-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H12N4O4S/c1-20-10-6-8(16(18)19)2-3-9(10)14-11(17)7-15-4-5-21-12(15)13/h2-6,13H,7H2,1H3,(H,14,17) |
Clave InChI |
ALPZBOMVALHVNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=CSC2=N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



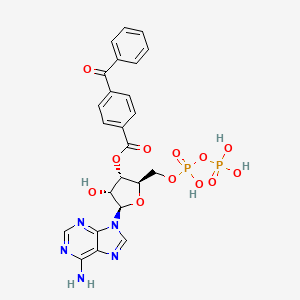

![4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)
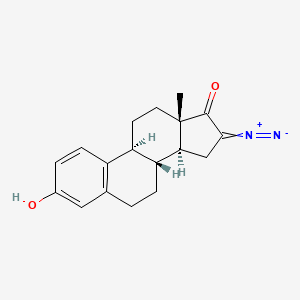
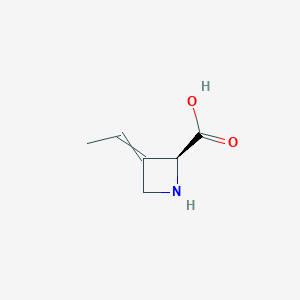
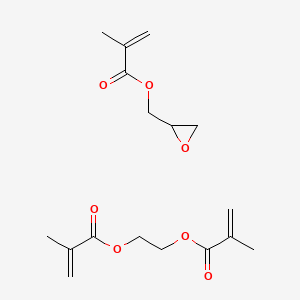
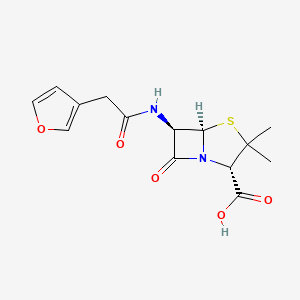
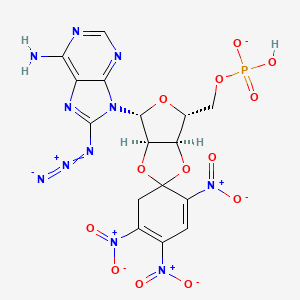
![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1231475.png)


